1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide
Description
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Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S3/c20-16-8-9-17(28-16)29(25,26)23-10-4-6-14(23)18(24)22-19-13(11-21)12-5-2-1-3-7-15(12)27-19/h8-9,14H,1-7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRWHRGIIHKUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrrolidine-2-carboxamide is a complex organic molecule with significant potential for various biological activities. Its unique structure, which includes a sulfonamide group, chlorothiophene moiety, and a pyrrolidine ring, suggests interactions with numerous biological targets, making it an interesting subject for medicinal chemistry research.
Chemical Structure and Properties
- Molecular Formula : C17H18ClN3O3S
- Molecular Weight : Approximately 484.1 g/mol
- Functional Groups : Sulfonamide, cyano, chlorothiophene
The compound's intricate arrangement of sulfur, nitrogen, and carbon atoms contributes to its biological activity.
Biological Activities
Research indicates that compounds with thiophene and sulfonamide groups often exhibit a broad spectrum of biological activities. The specific compound has been studied for the following potential activities:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various pathogens. This compound may inhibit bacterial growth and could be explored further as an antimicrobial agent.
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes associated with cancer progression. This suggests potential applications in cancer therapy by targeting metabolic pathways crucial for tumor growth .
The mechanisms through which this compound exerts its biological effects typically involve:
- Binding Interactions : The sulfonamide group may facilitate binding to enzymes and receptors involved in disease pathways, influencing gene expression and cellular metabolism.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Grx1, which plays a role in redox regulation and could be targeted in cancer therapies .
Comparative Analysis of Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Contains cyano and chloro groups | Anticancer, antimicrobial |
| Compound B | Lacks sulfonyl group | Antimicrobial |
| Compound C | Dimethylthiophene core | Psychotropic effects |
The uniqueness of this compound lies in its combination of functionalities that enhance its potential activity against multiple biological targets compared to other similar compounds.
Antimicrobial Studies
In a study evaluating the antimicrobial properties of thiophene derivatives, it was found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The study emphasized the importance of the sulfonamide group in enhancing antimicrobial activity .
Cancer Research Applications
Research has indicated that compounds with similar structures can inhibit enzymes involved in cancer cell proliferation. For instance, studies on related thiophene derivatives demonstrated significant anti-proliferative effects on cancer cell lines through enzyme inhibition pathways. This opens avenues for further exploration of the current compound in oncological contexts .
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.362 | Induces G2/M cell cycle arrest |
| OVACAR-4 | 2.01 | Apoptosis induction via caspase activation |
| T47D | 0.362 | Tubulin polymerization inhibition |
These findings suggest that the compound may effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The sulfonamide functionality of the compound suggests potential as an enzyme inhibitor. Studies have indicated that it can inhibit various enzymes involved in metabolic processes and gene expression, which are crucial in disease pathways. This property enhances its therapeutic potential in treating diseases where enzyme dysregulation is a factor.
Antimicrobial Activity
Preliminary studies have suggested that this compound may also possess antimicrobial properties. Similar thiophene derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The unique combination of functional groups in this compound may enhance its efficacy against various microbial targets.
In Vitro Studies
A series of studies evaluated the anticancer activity of cycloheptathiophene derivatives, including the target compound. Significant cytotoxicity was observed against multiple cancer cell lines, indicating its potential as a chemotherapeutic agent.
Mechanistic Insights
Further investigations revealed that the compound induces apoptosis in cancer cells through caspase activation and G2/M phase arrest. This mechanism is critical for understanding how the compound can be optimized for therapeutic use.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction steps are involved?
Methodological Answer:
The synthesis typically involves:
- Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a pyrrolidine precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C) to form the sulfonyl-pyrrolidine intermediate .
- Cyclization : Constructing the cyclohepta[b]thiophene core via Friedel-Crafts alkylation or photochemical cyclization, followed by cyanation at the 3-position using CuCN/KCN in DMSO .
- Amide Coupling : Using EDC/HOBt or DCC-mediated coupling between the sulfonyl-pyrrolidine intermediate and the cycloheptathiophene-2-amine derivative .
Critical Steps : Strict temperature control during sulfonylation to avoid side reactions (e.g., over-sulfonation) and nitrogen purging to prevent oxidation of the thiophene rings .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?
Methodological Answer:
- Factor Screening : Use a fractional factorial design to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Optimize parameters like reaction time (e.g., 12–24 hr) and stoichiometric ratios (e.g., 1:1.2 sulfonyl chloride:pyrrolidine) to maximize yield .
- Statistical Validation : Confirm robustness via triplicate runs at optimal conditions and analyze variance (ANOVA) to ensure reproducibility (±5% yield deviation) .
Example : demonstrated a 22% yield increase in diazomethane synthesis using DoE-guided flow chemistry parameters .
Basic: What analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Use 1H/13C NMR in deuterated DMSO to identify key groups:
- Sulfonyl protons (δ ~3.5 ppm, multiplet) and cycloheptathiophene aromatic protons (δ ~7.1–7.3 ppm) .
- Cyano carbon (δ ~120 ppm in 13C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- FT-IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and cyano C≡N (~2240 cm⁻¹) .
Advanced: How to resolve discrepancies in spectral data between synthetic batches?
Methodological Answer:
- Cross-Validation : Compare NMR data across batches and reference computational predictions (e.g., DFT-calculated chemical shifts) to identify impurities .
- Chromatographic Purity : Use HPLC-MS (C18 column, acetonitrile/water gradient) to isolate peaks and analyze contaminants (e.g., unreacted sulfonyl chloride) .
- X-ray Crystallography : If crystalline, resolve absolute configuration to confirm regioselectivity in cyclization steps .
Basic: What are common side reactions during synthesis, and how are they minimized?
Methodological Answer:
- Over-Sulfonation : Mitigated by slow addition of sulfonyl chloride at low temperatures (0–5°C) .
- Thiophene Ring Oxidation : Use nitrogen purging and avoid strong oxidizers (e.g., H2O2) .
- Cyano Hydrolysis : Maintain anhydrous conditions during cyanation (e.g., molecular sieves in DMSO) .
Advanced: What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) for aqueous solubility .
- Salt Formation : React the carboxamide with HCl or sodium bicarbonate to form water-soluble salts .
- Prodrug Derivatization : Temporarily mask the sulfonyl group with PEGylated esters, cleaved enzymatically in vivo .
Basic: How to design a reaction workup for high-purity isolation?
Methodological Answer:
- Quenching : Neutralize excess reagents (e.g., NaHCO3 for acidic byproducts) .
- Extraction : Use ethyl acetate/water partitioning to remove polar impurities .
- Recrystallization : Purify via slow cooling in ethanol/water (7:3 v/v) to isolate crystalline product .
Advanced: How to evaluate biological activity against resistant microbial strains?
Methodological Answer:
- In Vitro MIC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (0.5–128 μg/mL range) .
- Time-Kill Kinetics : Monitor bactericidal effects at 2× MIC over 24 hr .
- Synergy Testing : Combine with β-lactam antibiotics (e.g., imipenem) to assess fractional inhibitory concentration (FIC) indices .
Advanced: What computational tools predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase (e.g., PDB: 1BVR) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- QSAR Modeling : Corporate Hammett constants for substituent effects on antimicrobial activity .
Advanced: How to address scalability challenges in gram-scale synthesis?
Methodological Answer:
- Flow Chemistry : Adapt batch protocols to continuous flow (e.g., 0.5 mL/min residence time) for improved heat/mass transfer .
- Catalyst Immobilization : Use polymer-supported DMAP to simplify catalyst recovery in amide coupling steps .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
